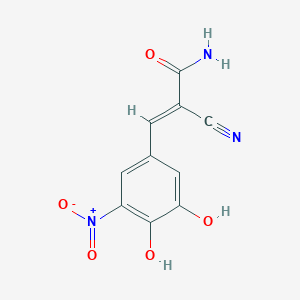

Entacapone amide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5/c11-4-6(10(12)16)1-5-2-7(13(17)18)9(15)8(14)3-5/h1-3,14-15H,(H2,12,16)/b6-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXCSWDOAKESAA-LZCJLJQNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Advanced Analysis of Entacapone Amide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable information about the molecular structure, functional groups, and electronic properties of entacapone (B1671355).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Proton-Coupled 13C NMR for E/Z Geometry)

NMR spectroscopy is a powerful tool for determining the structure and conformation of organic molecules like entacapone. Specifically, proton-coupled 13C NMR can be used to establish the E or Z geometry around the carbon-carbon double bond. ias.ac.in Studies have successfully utilized NMR methods to derive the E and Z geometry of entacapone and similar molecules, primarily by examining their proton-coupled 13C spectra. ias.ac.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in entacapone by analyzing characteristic vibrational frequencies. uobabylon.edu.iq For entacapone, key IR bands include those corresponding to the C≡N stretching vibration, amide C=O stretching mode, and asymmetrical N-O stretching mode. farmaceut.orgresearchgate.netresearchgate.net

Studies have reported specific IR absorption bands for entacapone. For instance, a vibrational band around 2200 cm⁻¹ is attributed to the C≡N stretching vibration. farmaceut.orgresearchgate.netresearchgate.net Bands observed at approximately 1600 and 1580 cm⁻¹ are assigned to the amide C=O and C=C stretching modes, respectively. farmaceut.orgresearchgate.netresearchgate.net The asymmetrical N-O stretching mode is typically found around 1545 cm⁻¹. farmaceut.orgresearchgate.net ATR-FTIR has been shown to differentiate between different polymorphic forms of entacapone, with a documented difference of 10 cm⁻¹ observed for several bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the entacapone molecule, particularly those involving π-electron systems and conjugated unsaturations. uobabylon.edu.iq This technique is useful for identification and quantitative analysis. researchgate.net The UV-Vis spectrum of entacapone exhibits characteristic absorption maxima. ijpbs.comresearchgate.net For example, a λmax of 378 nm has been reported for entacapone in a 20% Sodium acetate (B1210297) solution. ijpbs.com Another study mentions analyzing entacapone at 306 nm by UV-Visible spectrophotometry. researchgate.net UV and IR spectroscopy are considered suitable as identification tests for entacapone in pharmaceutical bulk. researchgate.net

Mass Spectrometry (MS and LC/MS-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of entacapone, aiding in its identification and the detection of related compounds and metabolites. nih.gov LC/MS-MS, which combines liquid chromatography with tandem mass spectrometry, is a sensitive and specific method for the quantification of entacapone in complex matrices like human plasma. researchgate.net This technique involves monitoring specific precursor and product ions. For entacapone, proton adducts at m/z 306.1 were monitored as the precursor ion, with a fragment at m/z 233.1. researchgate.net LC/MS/MS methods have also been developed and validated for the simultaneous determination of entacapone and its related substances in pharmaceutical tablets. nih.gov

Raman Spectroscopy for Polymorphic Forms and Crystallization Monitoring

Raman spectroscopy is a valuable technique for the characterization of polymorphic forms of entacapone and for monitoring its crystallization process in real-time. farmaceut.orgnih.govresearchgate.net Different polymorphic forms of a substance typically exhibit distinct Raman spectra due to variations in their crystal lattice structures. researchgate.net

Characteristic Raman bands for entacapone include the C≡N stretching vibration around 2200 cm⁻¹, amide C=O and C=C stretching modes at approximately 1600 and 1580 cm⁻¹, and a strong combination band characteristic of the E-isomer at around 1438 cm⁻¹. farmaceut.orgresearchgate.net The vibrational band at approximately 1545 cm⁻¹ corresponds to the asymmetrical N-O stretching mode. researchgate.net Bands at lower frequencies (1400–1100 cm⁻¹) can be attributed to C–C, C–O, and C–N stretching vibrations. farmaceut.org

Raman spectroscopy, particularly in-line monitoring with multivariate analysis, has been successfully used to track entacapone crystallization from different solvent mixtures and to identify the polymorphic forms present. farmaceut.orgnih.govresearchgate.net Studies have shown that the presence of a particular polymorph is strongly dependent on the nature and proportion of the solvent. nih.govresearchgate.net Raman spectroscopy has also been used for in-line monitoring of the final step of entacapone synthesis. researchgate.net

X-ray Crystallography of Entacapone Amide and Isomers

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystal, providing precise information about molecular structure, conformation, and intermolecular interactions. This is particularly important for characterizing different polymorphic forms and isomers of entacapone.

The crystal structure of the Z-isomer of entacapone, a significant human metabolite, has been established using X-ray crystallography. ias.ac.in Entacapone (E-isomer) is known to exist in multiple polymorphic forms, including forms A and D, which have distinctly different crystal structures. acs.org Form A crystallizes in a triclinic system, while form D crystallizes in an orthorhombic system with eight molecules in the unit cell and two crystallographically independent molecules in the asymmetric unit. acs.org X-ray powder diffraction (XRPD) studies have also been used to characterize entacapone polymorphs and determine the composition of mixtures of different forms. justia.com A new crystalline form G of entacapone has been characterized by its XRPD pattern, with specific diffraction peaks and relative intensities. justia.comgoogle.com

Differences in crystal structures of polymorphic forms, such as hydrogen bonding networks and molecular conformations, can influence their physicochemical properties. acs.org For example, form A has two hydrogen bonds involving phenol (B47542) groups binding to amide and cyano groups, while form D has a similar O–H(Phenol 1)···O(amide) hydrogen bond and an intramolecular O–H(Phenol 2)···O(Nitro) hydrogen bond. acs.org The alkyl tail part of the molecule also exhibits different alignments relative to the aromatic ring plane in forms A and D, contributing to their distinct molecular conformations in the crystal structures. acs.org

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for separating, identifying, and quantifying this compound and its impurities. These methods are crucial for ensuring the quality and purity of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of robust HPLC methods are essential for the accurate analysis of entacapone and its related substances, including this compound. A comprehensive approach involves establishing analytical procedures for characterization and quantitation. researchgate.net

Several HPLC methods have been developed and validated for the analysis of entacapone and its impurities. One reported reversed-phase HPLC method for entacapone utilized a C18 column with a mobile phase consisting of potassium phosphate (B84403) buffer (pH 2.75, 30 mM) and methanol (B129727) (50:50, v/v) at a flow rate of 1.0 mL/min, with UV detection at 310 nm. researchgate.net This method demonstrated linearity over a range of 50% to 150% of the assay concentration (0.2 mg/mL), with a limit of quantitation (LOQ) of 0.13 μg/mL and a limit of detection (LOD) of 0.05 μg/mL. researchgate.net The average recovery was found to be 100.10% with a relative standard deviation (RSD) of 0.45% (N=9). researchgate.net Degradation studies indicated that entacapone eluted as a spectrally pure peak, well-resolved from its degradation products. researchgate.net

Another HPLC method for the determination of entacapone and its related impurities, including (2-Z)-2-Cyano-3-(3,4-Dihydroxy-5-nitrophenyl)N,N-diethyl-2-propenamide (Z-entacapone), employed a Phenomenex Luna C18 column (250×4.6 mm, 5.0 µm) with an isocratic mobile phase of Acetonitrile (B52724):HPLC Water (50:50, v/v) at a flow rate of 0.9 mL/min and detection at 210 nm. ajpaonline.com This method successfully eluted three impurities within 15 minutes and was validated for system suitability, specificity, linearity, accuracy, LOD, and LOQ. ajpaonline.com

A stability-indicating HPLC method for the simultaneous estimation of entacapone, levodopa (B1675098), and carbidopa (B1219) in a pharmaceutical formulation used a Cosmosil PE 150 × 4.6 mm, 5 µ column, with a gradient mobile phase of phosphate buffer pH 2.5 and Methanol, and UV detection at 280 nm. longdom.org This method was validated for specificity against 15 known impurities, linearity, accuracy, and precision. longdom.org

HPLC methods have also been developed for the determination of entacapone in human plasma, employing liquid-liquid extraction and a reversed-phase C18 column with an isocratic mobile phase of 30 mM phosphate buffer (pH 2.75)/acetonitrile (62/38, v/v) and UV detection at 315 nm. researchgate.net The lower limit of quantitation for this method was 25 ng/mL, with a linear range of 25-2500 ng/mL. researchgate.net

| HPLC Method Parameters (Example 1) | Value |

| Column | C18 |

| Mobile Phase | Potassium phosphate buffer (pH 2.75, 30 mM)-methanol (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 310 nm |

| Linearity Range | 50% to 150% of 0.2 mg/mL |

| LOQ | 0.13 μg/mL |

| LOD | 0.05 μg/mL |

| Average Recovery | 100.10% |

| RSD (N=9) | 0.45% |

| HPLC Method Parameters (Example 2) | Value |

| Column | Phenomenex Luna C18 (250×4.6 mm, 5.0 µm) |

| Mobile Phase | Acetonitrile:HPLC Water (50:50, v/v) |

| Flow Rate | 0.9 mL/min |

| Detection Wavelength | 210 nm |

| Impurities Eluted | Within 15 minutes |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC, often utilizing columns packed with smaller particles (sub-2 μm). UPLC methods have been developed for the determination of entacapone and its related substances. researchgate.net, researchgate.net

A stability-indicating UPLC method for entacapone-related substances in finished dosage forms employed an ACQUITY UPLC with a BEH C18 column. researchgate.net The mobile phase consisted of 0.1% orthophosphoric acid (Mobile phase A) and acetonitrile with water (75:25, v/v) (Mobile phase B) in a gradient mode. researchgate.net This method was evaluated for the identification of process and unknown impurities and validated according to ICH guidelines. researchgate.net The LOD and LOQ values for impurities and entacapone were reported as 0.01% and 0.03%, respectively. researchgate.net

Another study compared HPLC and UPLC methods for the determination of entacapone, using an Acquity HSS C18 (50 × 2.1 mm, 1.8 µm) column for UPLC and an Xbridge C18 (150 × 4.6 mm, 5.0 µm) column for HPLC. researchgate.net Both methods utilized a C18 stationary phase with a mobile phase composed of buffer and acetonitrile in gradient mode, with UV detection at 220 nm. researchgate.net The developed LC method showed a resolution greater than 2.0 between entacapone and its three potential process impurities, and regression analysis yielded a correlation coefficient (r²) greater than 0.99 for entacapone and its impurities. researchgate.net

Other Analytical Approaches for Compound Characterization

Beyond chromatography, other analytical techniques provide valuable information for the characterization of this compound, including its electrochemical behavior and solubility properties for spectroscopic analysis.

Voltammetric Methods

Voltammetric methods are electrochemical techniques that can be used to study the redox behavior of electroactive compounds like entacapone. These methods involve measuring the current as the potential is varied.

The voltammetric properties of entacapone have been investigated using techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV). scholarsresearchlibrary.com, nih.gov Studies using cyclic voltammetry on glassy carbon and platinum electrodes have shown that entacapone exhibits an irreversible reduction peak. scholarsresearchlibrary.com The reduction process was found to be diffusion-controlled, involving four and two electron transfers on glassy carbon and platinum electrodes, respectively. scholarsresearchlibrary.com

Square wave voltammetry has also been employed for the determination of entacapone. nih.gov A validated voltammetric method using a boron-doped diamond (BDD) electrode in 0.1 mol L⁻¹ phosphate buffer solution (pH 2.5) showed a satisfactory linear relationship for entacapone. nih.gov The method exhibited linearity within the concentration range of 1.0–50.0 μg mL⁻¹ and a LOD of 0.29 μg mL⁻¹. nih.gov This approach demonstrated good selectivity against inorganic ions and filler materials. nih.gov Differential pulse voltammetry (DPV) has also been used for the electrochemical measurement of entacapone, sometimes in the presence of other related compounds, using modified electrodes like screen-printed electrodes modified with sulfur-tin oxide nanoparticles. researchgate.net

Molecular Interactions and Mechanistic Insights

Enzyme Inhibition Profiles

Entacapone (B1671355) amide functions as an inhibitor of key metabolic enzymes, influencing the biochemical pathways in which they are involved.

Catechol-O-Methyltransferase (COMT) Inhibition

Entacapone is a well-established inhibitor of COMT, an enzyme that plays a significant role in the metabolism of catecholamines and catechol-structured compounds, including levodopa (B1675098). wikipedia.orgdrugbank.comhres.ca

Entacapone is characterized as a selective and reversible inhibitor of COMT. nih.govwikipedia.orgdrugbank.comhres.canih.govsanivexhealthcare.in This reversible nature means that it binds to the enzyme but can also dissociate, allowing the enzyme to regain its activity. Entacapone primarily inhibits COMT in peripheral tissues, with limited penetration into the central nervous system in humans. wikipedia.orghres.canih.gov The inhibitory effect on soluble COMT activity in red blood cells closely mirrors the plasma concentrations of entacapone, further indicating its reversible inhibition. europa.eu Recovery of soluble COMT activity has been observed within 4 to 8 hours. nih.gov

Studies have reported varying IC50 values for entacapone across different tissues and species, reflecting its inhibitory potency. Entacapone has demonstrated potent inhibition of COMT from rat brain, erythrocytes, and liver, with reported IC50 values of 10 nM, 20 nM, and 160 nM, respectively. medchemexpress.com For rat liver soluble COMT, total COMT, and membrane-bound COMT, IC50 values of 14.3, 20.1, and 73.3 nM have been reported. rndsystems.com Entacapone is considerably more potent than some other COMT inhibitors; for instance, it is approximately 1000 times more potent than U-0521 as a COMT inhibitor, with an IC50 of 0.01 µg compared to 6 µg for U-0521. nih.gov Entacapone shows selectivity for COMT over other catecholamine metabolizing enzymes such as MAO-A, MAO-B, phenolsulphotransferase M (PST-M), and PST-P, with IC50 values greater than 50 µM for these enzymes. medchemexpress.com

Here is a table summarizing some reported IC50 values for Entacapone:

| Enzyme Source | Tissue/Species | IC50 Value | Reference |

| COMT | Rat brain | 10 nM | medchemexpress.com |

| COMT | Rat erythrocytes | 20 nM | medchemexpress.com |

| COMT | Rat liver | 160 nM | medchemexpress.com |

| Soluble COMT | Rat liver | 14.3 nM | rndsystems.com |

| Total COMT | Rat liver | 20.1 nM | rndsystems.com |

| Membrane-bound COMT | Rat liver | 73.3 nM | rndsystems.com |

| COMT | Human erythrocyte | Dose-dependent inhibition observed after oral administration hres.ca | hres.ca |

| Other catecholamine metabolizing enzymes (MAO-A, MAO-B, PST-M, PST-P) | Not specified | >50 µM | medchemexpress.com |

Entacapone belongs to the class of nitrocatechol-type COMT inhibitors, similar in structure and pharmacological activity to tolcapone (B1682975). wikipedia.orgdrugbank.comresearchgate.net Both entacapone and tolcapone are described as potent, selective, and reversible COMT inhibitors. researchgate.net However, a key difference lies in their effects on central COMT; animal studies suggest that entacapone primarily exerts a peripheral effect, while tolcapone also inhibits O-methylation in the brain. researchgate.net Opicapone (B609759) is another COMT inhibitor, described as a third-generation, long-acting, peripherally-acting inhibitor. nih.govguidetopharmacology.org In clinical trials, opicapone has shown comparable effects to entacapone in improving motor fluctuations when used as an adjunct therapy to levodopa plus a dopa decarboxylase inhibitor. nih.gov Some studies suggest that opicapone may be more effective in increasing levodopa exposure than entacapone, which is attributed to opicapone's sustained COMT inhibition lasting over 24 hours. tandfonline.com

In the presence of a decarboxylase inhibitor like carbidopa (B1219) or benserazide, COMT becomes a major enzyme responsible for the metabolism of levodopa to 3-O-methyldopa (3-OMD) in both the brain and the periphery. drugbank.comhres.ca Entacapone's mechanism of action is believed to be primarily through inhibiting peripheral COMT, thereby altering the plasma pharmacokinetics of levodopa. drugbank.comhres.ca When administered concurrently with levodopa and a decarboxylase inhibitor, entacapone reduces the peripheral degradation of levodopa, leading to increased and more sustained plasma concentrations of levodopa. drugbank.comhres.casanivexhealthcare.in This results in greater levodopa bioavailability. europa.eunih.gov Studies in healthy volunteers and patients with Parkinson's disease have shown that entacapone dose-dependently inhibits the formation of 3-OMD from levodopa. hres.ca Chronic use of entacapone (200 mg, 3 to 10 times daily) in patients with Parkinson's disease has been shown to decrease the AUC of 3-OMD by 42% to 61%. hres.ca Increased and more sustained plasma levodopa levels are thought to lead to more constant dopaminergic stimulation in the brain. drugbank.comhres.ca Preclinical studies have demonstrated that entacapone enhances and extends the therapeutic effect of levodopa. researchgate.net

Comparative Studies with Other COMT Inhibitors (e.g., Tolcapone, Opicapone)

Fat Mass and Obesity-Associated Protein (FTO) Demethylation Inhibition

Beyond its well-characterized role as a COMT inhibitor, entacapone has also been identified as a chemical inhibitor of the Fat Mass and Obesity-Associated protein (FTO). medchemexpress.comcas.cnnih.govtargetmol.comresearchgate.net FTO is an N6-methyladenosine (m6A) demethylase that plays a crucial role in regulating body weight and fat mass. cas.cnmdpi.com Research has shown that entacapone can directly bind to FTO and inhibit its demethylation activity on m6A. cas.cnnih.gov This inhibition of FTO by entacapone has been investigated in preclinical models. For instance, studies in mice treated with entacapone have shown features of reprogrammed energy metabolism, including body weight loss, lower fasting blood glucose levels, and increased thermogenesis in adipose tissues. cas.cn Mechanistically, FTO inhibition by entacapone has been shown to upregulate the m6A level in FOXO1 mRNA, leading to a downregulation of FOXO1 protein abundance. cas.cn FOXO1 acts as a transcription repressor inhibiting the expression of UCP1 in inguinal white adipose tissue, and the level of m6A deposited in FOXO1 mRNA affects UCP1 expression. cas.cn These findings suggest a role for entacapone as an FTO inhibitor with potential implications for metabolic regulation. cas.cntargetmol.com

Enoyl-ACP Reductase (InhA) Inhibition in Mycobacterium tuberculosis

Entacapone has been investigated for its potential inhibitory activity against the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) nih.govnih.gov. InhA is an essential enzyme in the type II fatty acid biosynthesis pathway of M. tuberculosis, crucial for the synthesis of the bacterial cell wall nih.govmdpi.comresearchgate.net. Inhibition of InhA is a validated strategy for antitubercular drug development mdpi.com.

Studies utilizing a chemical systems biology approach predicted that entacapone could bind to and directly inhibit InhA nih.govnih.gov. This prediction was supported by in vitro and enzyme kinetic assays nih.govnih.govnih.gov. The minimal inhibition concentration (MIC99) of entacapone for M. tuberculosis was reported to be approximately 260.0 µM nih.gov. Enzyme kinetic assays indicated that entacapone can inhibit InhA activity nih.govnih.gov. For instance, one study showed that entacapone inhibited InhA activity by 47.0% at a concentration of approximately 80 µM nih.govnih.gov.

Computational studies have also explored the interaction between entacapone and InhA. Docking studies predicted that entacapone could bind to the InhA ligand binding site nih.gov. Although the two-dimensional similarities between entacapone and existing InhA inhibitors might be statistically insignificant, entacapone shares similar molecular size and functional groups with some InhA inhibitors, such as a benzene (B151609) ring and an amide moiety nih.gov. Predicted binding poses of the benzene ring and amide bond of entacapone have shown similarities to those of known InhA inhibitors, with reported root mean square deviations (RMSDs) nih.gov.

The potential for entacapone to inhibit InhA suggests its possible utility as a lead compound for developing new anti-tubercular therapeutics, particularly given its established safety profile nih.govnih.gov. Unlike some existing anti-tubercular drugs like isoniazid (B1672263) and ethionamide, which require enzymatic activation, entacapone may not require such activation to bind InhA, potentially circumventing common resistance mechanisms nih.gov.

Other Enzyme Interactions (e.g., Cytochrome P450 2C9)

Beyond its primary target COMT and the potential interaction with InhA, entacapone has also been shown to interact with cytochrome P450 (CYP) enzymes, particularly CYP2C9 nih.govnih.govuni.lu. In vitro studies using human liver microsomal preparations have indicated that entacapone inhibits CYP2C9 with an IC50 of approximately 4 µM nih.govnih.gov.

While entacapone demonstrates affinity for CYP2C9, it has shown little to no inhibition of other major CYP isoenzymes, including CYP1A2, CYP2A6, CYP2D6, CYP2E1, CYP3A, and CYP2C19, at concentrations significantly higher than its observed therapeutic plasma levels nih.gov. The highest plasma concentration of entacapone achieved with a standard oral dose is approximately 5 µM, which is close to its in vitro IC50 for CYP2C9 but significantly lower than the concentrations required to inhibit other CYP enzymes nih.gov.

The inhibition of CYP2C9 by entacapone suggests a potential for interaction with drugs metabolized by this isoenzyme nih.govnih.gov. For example, CYP2C9 is involved in the metabolism of S-warfarin nih.govnih.govnih.gov. However, clinical interaction studies have shown that entacapone did not alter the plasma levels of S-warfarin, although it did lead to an increase in the area under the curve (AUC) for R-warfarin and an increase in INR values nih.govnih.gov. This indicates that while an in vitro interaction exists, the clinical significance may vary depending on the co-administered drug.

Modulation of Biological Pathways

Gene Transcription Studies (e.g., Aromatic Dioxygenase)

The potential for entacapone to modulate gene transcription has been considered, particularly in the context of enzymes involved in metabolic processes. One area of speculation involves the potential for entacapone to upregulate aromatic dioxygenase nih.gov. This consideration arises from comparisons to compounds like triclosan, which has been shown to induce the expression of an aromatic dioxygenase involved in its degradation nih.gov.

While gene transcription studies are needed to definitively determine entacapone's effect on aromatic dioxygenase expression, it has been speculated that the structural features of entacapone, such as its strong electron-withdrawing nitrite (B80452) groups, might result in lower reduction potentials, potentially making it less susceptible to oxidation by this enzyme nih.gov. The narrow ranges of the MIC99 and IC50 values observed for entacapone in certain contexts have been cited as supporting this hypothesis nih.gov. Further research, specifically gene transcription studies, is necessary to fully understand any potential modulation of aromatic dioxygenase or other genes by entacapone.

Mitochondrial Bioenergetics and Enzyme Complex Inhibition

Research has investigated the effects of entacapone on mitochondrial function and bioenergetics wikipedia.orgfishersci.fifishersci.ca. Studies have compared the impact of entacapone and tolcapone, another COMT inhibitor, on mitochondrial energy production wikipedia.orgfishersci.fifishersci.ca.

In vitro assays have demonstrated that both entacapone and tolcapone are capable of inducing mitochondrial dysfunction in a dose-dependent manner fishersci.fifishersci.ca. Both compounds have been shown to cause uncoupling of the mitochondrial proton gradient, which can lead to reduced ATP synthesis and increased heat production fishersci.fifishersci.ca.

However, studies have highlighted a notable difference in the potency of mitochondrial effects between entacapone and tolcapone. Entacapone did not stimulate respiration in cell culture at concentrations up to 40 µM wikipedia.org. The threshold concentration for increased mitochondrial oxygen consumption with entacapone was reported as 20 µM, with half-maximal stimulation not observed until 58 µM wikipedia.org. In contrast, tolcapone stimulated respiration at much lower concentrations, indicating a greater potential for mitochondrial uncoupling wikipedia.org.

Further research using mechanistic models has suggested that differences in mitochondrial uncoupling potency, along with hepatic exposure, primarily account for the observed difference in hepatotoxic potential between tolcapone (associated with liver injury) and entacapone (not associated with hepatotoxicity in humans) fishersci.fifishersci.ca. These findings suggest that while entacapone can affect mitochondrial bioenergetics at higher concentrations in vitro, its impact at pharmacologically relevant concentrations appears less pronounced compared to tolcapone wikipedia.org.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques have been valuable tools in understanding the interactions and properties of entacapone nih.govnih.govnih.govmims.com. These methods have been applied to study its binding to target enzymes and its behavior in different environments.

Molecular docking studies have been used to predict the binding poses and affinities of entacapone with enzymes like InhA nih.gov. These studies can provide insights into the specific interactions between the compound and the enzyme's active site, such as hydrogen bonding and pi-pi stacking interactions nih.gov.

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have also been employed to investigate the structural and energetic aspects of entacapone nih.govnih.govmims.com. For example, these techniques have been used to study the interactions of entacapone molecules with surfaces, such as gold, and to understand the formation and stability of entacapone cocrystals, including those with compounds like theophylline (B1681296) and water nih.govnih.govmims.com. Computational analyses of cocrystal structures have helped identify significant non-covalent interactions, such as hydrogen bonds and pi-pi stacking, that contribute to their stability mims.com.

These computational approaches complement experimental studies by providing molecular-level details and theoretical insights into the behavior and interactions of entacapone.

Structure-Activity Relationship (SAR) Derivation and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) studies involving COMT inhibitors, including Entacapone, aim to understand how modifications to the chemical structure impact their inhibitory activity. Quantitative Structure-Activity Relationship (QSAR) methods build mathematical models to correlate structural descriptors with biological activity, allowing for the prediction of activity for new or modified compounds.

Studies combining molecular docking and 3D QSAR methods have been employed to analyze the interactions between COMT and its inhibitors, including Entacapone researchgate.net. These models suggest that the interaction between the catechol oxygens of the inhibitor and a Mg²⁺ ion in the COMT active site is crucial for binding researchgate.net. Furthermore, hydrogen bonding interactions with residues such as Lys144, Asn170, and Glu199, as well as hydrophobic contacts with residues like Trp38, Pro174, and Leu198, influence inhibitor binding researchgate.net. QSAR models have proposed that increasing the steric volume of the diethylamine (B46881) tail of Entacapone can be favorable for COMT inhibitory activity researchgate.net.

A novel SAR for phenolic drugs, including Entacapone, in the context of Parkinson's disease and their antioxidant properties suggests that substituents para to the hydroxyl group can stabilize the para position radical and prevent harmful quinone formation scientiaricerca.com. For catechol-type drugs like Entacapone, the formation of an O-monomethyl ether metabolite can avoid harmful quinone formation while retaining a substituent para to the hydroxyl scientiaricerca.com.

Molecular Docking and Binding Pose Analysis (e.g., with COMT, InhA, FTO)

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a protein or enzyme. This provides insights into the potential binding interactions and affinities. Entacapone's interactions with several proteins have been investigated using molecular docking.

COMT: As a COMT inhibitor, the binding of Entacapone to the COMT active site has been a primary focus of docking studies. These studies aim to understand the specific interactions that lead to COMT inhibition. The interaction between the catechol moiety of Entacapone and the catalytic Mg²⁺ ion within the COMT active site is a key feature of its binding pose researchgate.net. Hydrogen bonds and hydrophobic interactions with surrounding amino acid residues also contribute to the binding affinity and specificity researchgate.net.

InhA: Entacapone has also been explored for potential inhibitory activity against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), an enzyme involved in bacterial cell wall synthesis nih.govresearchgate.net. Molecular docking studies have predicted that Entacapone can bind to the InhA enzyme nih.gov. The predicted binding poses of Entacapone's benzene ring and amide bond have shown similarities to those of known InhA inhibitors researchgate.net. Hydrogen bonding and π-π interactions with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) at the binding pocket are considered salient features in the binding interactions of Entacapone analogues with InhA researchgate.net.

FTO: Entacapone has been identified as a hit compound in studies targeting the fat mass and obesity-associated gene (FTO) protein, which is involved in metabolic disorders patsnap.comresearchgate.net. While Entacapone was found to bind to FTO, its clinical application as an FTO inhibitor has been limited by low potency and a short half-life patsnap.com. Docking studies in this context aim to understand the binding mode of Entacapone to FTO and to identify more potent inhibitors based on its structure patsnap.comresearchgate.net.

Density Functional Theory (DFT) Computations for Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and predict their properties, including intermolecular interactions. DFT computations have been applied to study the interactions of Entacapone in various contexts, particularly in understanding crystal structures and interactions within cocrystals.

DFT calculations have been used to simulate the binding energies of interactions between Entacapone molecules and surfaces, such as the Au(111) surface, providing insights into adsorption processes nih.govacs.org. In the study of Entacapone cocrystals, DFT computations, often combined with charge density analysis, have been implemented to assess the structural and energetic aspects of non-covalent interactions responsible for cocrystal formation and stability mdpi.comresearchgate.net. These calculations help in identifying and evaluating significant interactions like hydrogen bonds and π-π stacking mdpi.comresearchgate.net. For instance, in the Entacapone-theophylline-water cocrystal, DFT computations contributed to outlining the stabilizing role of water and the dominance of π-π stacking interactions mdpi.com.

DFT has also been used to simulate IR spectra of molecular complexes, which can aid in interpreting experimental spectroscopic data related to intermolecular interactions semanticscholar.org.

Molecular Dynamics Simulations (e.g., for solvent inclusion, conformational changes)

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. This allows for the study of dynamic processes such as conformational changes, solvent effects, and the behavior of molecules in different environments.

MD simulations have been employed to study the interaction of Entacapone with surfaces, such as the entacapone/gold interface, revealing how the molecular structure behaves in adsorbed layers and how molecule-molecule interactions compare to molecule-surface interactions nih.govacs.org. These simulations can show conformational changes of Entacapone molecules and how they pack in different layers nih.govacs.org.

MD simulations are also used more broadly to analyze molecular behavior in solution, including solvent inclusion and conformational flexibility acs.orgnih.gov. While the provided snippets specifically detail MD simulations of Entacapone interacting with a gold surface nih.govacs.org, MD is a versatile tool applicable to studying Entacapone's behavior in solution and its conformational dynamics, which are relevant for understanding its interactions with biological targets. The challenges associated with conformational flexibility and solvent effects in in-silico docking are sometimes addressed using MD simulations researchgate.net.

Energy Landscape Analysis (e.g., Lattice Energy Frameworks, Energy Vector Diagrams)

Energy vector diagrams and lattice energy frameworks have been used in the study of Entacapone cocrystals to analyze the supramolecular architecture and the relative strengths and directions of intermolecular interactions mdpi.comresearchgate.net. These analyses can highlight the most significant interactions stabilizing the crystal packing, such as π-π stacking and hydrogen bonding networks involving Entacapone and coformers mdpi.com.

Quantum Chemical Calculations for Hydrogen Bonding and Conformational Space

Quantum chemical calculations, including methods beyond basic DFT, are used to study the electronic structure, properties, and interactions of molecules with high accuracy. These methods are particularly useful for analyzing hydrogen bonding and exploring the conformational space of a molecule.

Quantum chemical calculations have been utilized to reveal valuable information about the nature and strength of non-covalent bonds, such as hydrogen bonds, in molecular crystals and cocrystals involving Entacapone mdpi.comresearchgate.net. Analysis of hydrogen bonding in different crystal forms of Entacapone has shown variations in the types and arrangements of hydrogen bonds, influencing the crystal structure and properties nih.gov. For example, one polymorph of Entacapone exhibits two intermolecular hydrogen bonds, while another has one intramolecular and one intermolecular hydrogen bond nih.gov.

Quantum chemical calculations, often at the DFT level, are also employed to determine the conformational space of a molecule by calculating the energy variations with respect to torsion angles researchgate.net. This helps in identifying the energetically favorable conformers of Entacapone, which is important for understanding its flexibility and how it might bind to target proteins researchgate.net. Studies have calculated the energies of different conformers of isolated Entacapone molecules using various DFT functional levels to determine the most stable structures researchgate.net.

Quantum chemical calculations can also be used to study hydrogen bonding in solution and solid states and to explore the conformational space of molecules containing amide groups researchgate.netconicet.gov.ar.

Preclinical Pharmacological and Biological Investigations

In vitro Pharmacological Assays

Enzyme Kinetic Studies (e.g., COMT, FTO, InhA)

Entacapone (B1671355) is a selective, reversible inhibitor of catechol-O-methyltransferase (COMT) wikipedia.orgresearchgate.net. Studies in healthy volunteers and patients with Parkinson's disease have shown that Entacapone dose-dependently and reversibly inhibits human erythrocyte COMT activity after oral administration hres.canovartis.com. Following single doses of 200 mg and 800 mg of Entacapone, maximal inhibition of erythrocyte COMT activity was observed hres.canovartis.com. The inhibitory effect is reversible, with recovery of soluble COMT activity within 4 to 8 hours nih.gov.

In the presence of a dopa decarboxylase (DDC) inhibitor, COMT becomes a major enzyme responsible for the metabolism of levodopa (B1675098) to 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD) patsnap.comhres.canovartis.com. Entacapone inhibits the degradation of levodopa in peripheral tissues by inhibiting this metabolism through the COMT pathway hres.canovartis.com.

Research has also explored the potential of Entacapone against other enzymes. Computational strategies predicted that Entacapone could directly inhibit InhA, an enzyme in Mycobacterium tuberculosis nih.gov. This prediction was supported by in vitro enzyme kinetic assays, where Entacapone (as the active component in Comtan tablets) was shown to reduce InhA activity by up to 47.0% at a concentration of approximately 80 µM nih.gov.

Studies investigating Entacapone's effects on FTO (Fat mass and obesity-associated protein) were not found in the provided search results.

Table 1: Effect of Entacapone on Enzyme Activity

| Enzyme | Observed Effect | Entacapone Concentration | Notes | Source |

| COMT | Inhibition | Dose-dependent | Human erythrocyte COMT activity (in vivo) | hres.canovartis.com |

| InhA | Inhibition | ~80 µM | M. tuberculosis InhA activity (in vitro) | nih.gov |

Cellular Assays (e.g., Hep-G2 cells for RNA methylation, HepaRG cells for mitochondrial effects)

Entacapone has been investigated in cellular assays, including studies using HepG2 and HepaRG cell lines, particularly in the context of evaluating potential toxicity and mitochondrial effects. In HepaRG cells (a human cell line), Entacapone showed no cytotoxicity and no ATP depletion up to a concentration of 200 µM, in contrast to tolcapone (B1682975) which demonstrated cytotoxicity and decreased ATP content researchgate.net. HepaRG cells are considered a relevant model for assessing metabolic stability and toxicity due to their expression of drug-metabolizing enzymes and transporters thermofisher.commdpi.com.

HepG2 cells have also been used in studies involving Entacapone, often in comparisons with other compounds like tolcapone researchgate.netelifesciences.org. While HepG2 cells are a common model for in vitro toxicity, they are characterized by lower CYP450 activity compared to HepaRG cells or primary human hepatocytes mdpi.com. Studies using HepG2-derived transmitochondrial cybrids have been developed to investigate the impact of mitochondrial DNA variation on mitochondrial function and susceptibility to drug-induced liver injury, with Entacapone being used as a less toxic counterpart in comparisons with more toxic compounds like tolcapone elifesciences.org.

Research specifically on Entacapone amide's effects on RNA methylation in Hep-G2 cells was not found in the provided search results.

Table 2: Entacapone Effects in Cellular Assays

| Cell Line | Primary Focus of Study | Observed Effect (vs. Control/Comparator) | Entacapone Concentration | Source |

| HepaRG | Cytotoxicity, ATP depletion | No cytotoxicity, no ATP depletion | Up to 200 µM | researchgate.net |

| HepG2 | Mitochondrial function, toxicity | Used as less toxic comparator | Various | elifesciences.org |

Antimicrobial Activity Studies (e.g., Mycobacterium tuberculosis, tuberculosis, dengue)

Entacapone has shown in vitro activity against Mycobacterium tuberculosis nih.govresearchgate.net. The minimal inhibition concentration (MIC99) of Entacapone for M. tuberculosis is approximately 260.0 µM nih.gov. This concentration is reported to be well below the toxicity concentration determined using an in vitro cytotoxicity model with a human neuroblastoma cell line nih.gov. The active component in Comtan (Entacapone) has an MIC99 for M. tuberculosis of approximately 80 µg/ml (equivalent to 262 µM) nih.gov.

Preliminary studies have also revealed in vitro activity for some compounds, including Entacapone, against dengue researchgate.net.

Table 3: Entacapone Antimicrobial Activity (In Vitro)

| Microorganism | Activity | Minimal Inhibition Concentration (MIC99) | Source |

| Mycobacterium tuberculosis | Active | ~260.0 µM (or ~80 µg/ml) | nih.govresearchgate.net |

| Dengue | Active | Not specified in provided results | researchgate.net |

In vivo Animal Model Studies

Models of Neurological Disorders (e.g., Parkinson's Disease models)

Entacapone has been evaluated in various animal models of Parkinson's disease researchgate.nethres.canovartis.comhres.canih.gov. These studies aim to understand its effects on motor symptoms and its interaction with levodopa therapy. Entacapone, when administered orally in combination with levodopa/carbidopa (B1219), has been shown to significantly improve and sustain the dopaminergic effect of levodopa in these models hres.canovartis.comhres.ca.

In rats with unilateral 6-hydroxy-dopamine (6-OHDA)-induced lesions of the substantia nigra, oral administration of Entacapone potentiated levodopa/carbidopa-induced contralateral circling behavior hres.canovartis.comhres.ca. This effect was observed at doses of 1, 3, and 10 mg/kg and lasted for approximately 3 hours post-dosing hres.canovartis.comhres.ca. The addition of Entacapone to levodopa/carbidopa treatment allowed for a reduction in the levodopa dose while maintaining the contralateral turning behavior hres.ca.

Studies in MPTP-treated marmosets also showed that oral doses of Entacapone significantly increased and potentiated the effect of low-dose levodopa/carbidopa hres.ca.

Effects on Locomotor Activity

In animal models of Parkinson's disease, Entacapone has been shown to influence locomotor activity. The locomotor activity of hypokinetic reserpine-treated mice was potentiated by the oral administration of Entacapone when added to levodopa/carbidopa treatment hres.canovartis.comhres.ca. This potentiation was observed at Entacapone doses of 3, 10, and 30 mg/kg hres.canovartis.comhres.ca.

Table 4: Entacapone Effects on Locomotor Activity in Animal Models

| Animal Model | Treatment Combination | Observed Effect on Locomotor Activity | Entacapone Dose(s) | Source |

| Reserpine-treated mice | Entacapone + Levodopa/Carbidopa | Potentiated locomotor activity | 3, 10, 30 mg/kg | hres.canovartis.comhres.ca |

| 6-OHDA lesioned rats | Entacapone + Levodopa/Carbidopa | Potentiated contralateral circling | 1, 3, 10 mg/kg | hres.canovartis.comhres.ca |

| MPTP-treated marmosets | Entacapone + Levodopa/Carbidopa | Increased and potentiated levodopa effect | 12.5 mg/kg | hres.ca |

Neurochemical Analysis (e.g., striatal dopamine, levodopa, 3-OMD levels)

Preclinical studies have explored the impact of Entacapone on neurochemical parameters relevant to its mechanism of action as a catechol-O-methyltransferase (COMT) inhibitor. Entacapone functions by inhibiting COMT, an enzyme involved in the metabolism of levodopa and catecholamines. wikipedia.orgdrugbank.comeuropa.eu This inhibition primarily occurs in peripheral tissues. wikipedia.orgeuropa.euhres.canovartis.comnih.gov By reducing the peripheral metabolism of levodopa, Entacapone increases its bioavailability and prolongs its duration of action. wikipedia.orgdrugbank.comeuropa.euulisboa.ptnih.goveuropa.eueuropa.eu

A key effect observed in preclinical investigations is the decreased formation of COMT-dependent metabolites of levodopa, notably 3-O-methyldopa (3-OMD). wikipedia.orgeuropa.eunovartis.comnih.govulisboa.ptnih.gov Studies have demonstrated that Entacapone dose-dependently reduces the formation of 3-OMD from levodopa. novartis.com Chronic administration of Entacapone has been shown to decrease the area under the concentration-time curve (AUC) of 3-OMD by a significant margin, ranging from 42% to 61%. novartis.com This reduction in 3-OMD levels contributes to increased and more sustained plasma concentrations of the parent compound, levodopa. drugbank.comeuropa.eunovartis.comnih.gov Preclinical evidence suggests that these alterations in plasma levodopa pharmacokinetics translate into changes in the central availability of dopamine. nih.gov

Prevention/Reversal of Motor Fluctuations

Preclinical research has investigated the potential of Entacapone to address motor fluctuations, particularly the "wearing-off" phenomenon, which is a common complication in the treatment of Parkinson's disease with levodopa. Studies utilizing hemiparkinsonian rat models have provided insights into this aspect. medchemexpress.com In these models, Entacapone demonstrated the capacity to both reverse established motor response duration shortening and prevent its development. medchemexpress.com Furthermore, preclinical findings indicated that Entacapone decreased the frequency of suboptimal responses or "failures" to levodopa administration. medchemexpress.com The ability of COMT inhibitors like Entacapone to reduce the peripheral metabolism of levodopa is considered crucial in avoiding the pronounced troughs in plasma levodopa levels that are associated with the manifestation of motor fluctuations. nih.gov

Metabolic Disorder Models (e.g., Diet-Induced Obesity mice)

Investigations into the effects of Entacapone have extended to models of metabolic disorders, such as diet-induced obesity (DIO) mice. Some research suggests Entacapone may have relevance in the study of metabolic disorders, potentially linked to its activity as an inhibitor of FTO demethylation. biocodexmicrobiotainstitute.com

Impact on Energy Expenditure

In preclinical models of diet-induced obesity in mice, treatment with Entacapone has been reported to influence energy expenditure. Studies in DIO mice indicated that administration of Entacapone led to an increase in energy expenditure. biocodexmicrobiotainstitute.com

Lipid and Glucose Metabolism Modulation

Preclinical studies in DIO mice have explored the effects of Entacapone on lipid and glucose metabolism parameters. Treatment with Entacapone in these models resulted in notable reductions in circulating lipid levels. biocodexmicrobiotainstitute.com Specifically, decreases were observed in total cholesterol (17.6%), low-density lipoprotein cholesterol (31.0%), and triglycerides (10.2%). biocodexmicrobiotainstitute.com While the search results mention general modulation of lipid and glucose metabolism in other contexts news-medical.netbiorxiv.orgnih.govbiocodexmicrobiotainstitute.comresearchgate.net, the specific findings for Entacapone in DIO mice primarily highlight its impact on lipid profiles.

Here is a summary of the impact of Entacapone on lipid levels in DIO mice:

| Parameter | Change (%) |

| Total Cholesterol | -17.6 |

| LDL Cholesterol | -31.0 |

| Triglycerides | -10.2 |

Microbial Interaction Studies (e.g., Gut Microbiota Composition and Metabolic Pathways)

Recent preclinical and clinical investigations have shed light on the interactions between Entacapone and the gut microbiota. Entacapone has been shown to significantly impact the composition of the gut microbiome. mims.com This effect is linked, at least in part, to Entacapone's ability to chelate and reduce the availability of iron in the gut environment. Iron is a crucial nutrient for many bacterial species. The resulting iron deficiency induced by Entacapone appears to favor the growth of certain microbes, including Escherichia coli, which possess efficient iron-uptake systems enabling them to thrive under these conditions. mims.com

Beyond compositional changes, Entacapone's interaction with the gut microbiota can also influence microbial metabolic activity. mims.com Studies have indicated alterations in the metabolic pathways within the gut microbiome in the presence of Entacapone. mims.com Functional enrichment analysis has revealed changes in the metabolic activity related to amino acids such as alanine, aspartate, and glutamate. mims.com Furthermore, certain gut microbial species have been shown to bioaccumulate Entacapone.

Biotransformation and Metabolite Profiling in Preclinical Systems

In vitro Metabolic Pathways (e.g., N-desethylentacapone formation)

In vitro studies have investigated the metabolic fate of entacapone, identifying various transformation pathways. One such pathway involves the formation of N-desethylentacapone, an amide metabolite. This process occurs through the N-dealkylation of the N,N-diethylamide group present in the structure of entacapone.

Research utilizing in vitro methods, such as those employing human liver microsomes, has demonstrated the cytochrome P450 (CYP)-catalyzed oxidative biotransformation of entacapone, leading to the formation of N-desethylentacapone. drugbank.comepa.gov This indicates that CYP enzymes play a role in the initial step of forming the N-desethylated metabolite from entacapone.

While the formation of N-desethylentacapone from entacapone through N-dealkylation has been observed in vitro, the extent and significance of this pathway can vary across species. Studies in rats have shown the presence of N-dealkylated entacapone in plasma and urine. sigmaaldrich.com However, limited human studies on entacapone metabolism did not detect analogous amine or acetylamine metabolites, suggesting that while N-dealkylation can occur, the subsequent metabolic fate or the levels of such metabolites in humans might differ compared to other species. nih.govmims.com

Isomerization and Glucuronidation of Metabolites

The metabolism of entacapone involves isomerization and glucuronidation as major pathways for the parent compound. Entacapone undergoes isomerization from its (E)-isomer to the (Z)-isomer. drugbank.com Following isomerization, both the parent entacapone and its cis-isomer are subject to direct glucuronidation. drugbank.comnih.gov This glucuronide conjugate is reported to be inactive. Glucuronidation is a significant phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion.

While the isomerization and glucuronidation of the parent entacapone are well-documented, the specific isomerization and glucuronidation of the N-desethylated metabolite (this compound) have been less extensively detailed in available human in vitro studies. In rats, N-dealkylated entacapone has been found and is primarily excreted as glucuronide and sulfate (B86663) conjugates in urine. sigmaaldrich.com This suggests that in rats, the amide metabolite can undergo conjugation.

Further research is needed to fully elucidate the in vitro metabolic fate of this compound in humans, including whether it undergoes significant isomerization or direct glucuronidation, or if it is primarily subject to other metabolic transformations or rapid elimination.

Development of Novel Entacapone Amide Derivatives and Analogues

Design Principles for Improved COMT Inhibition

Entacapone (B1671355) belongs to the class of nitrocatechol inhibitors of COMT. The design of COMT inhibitors is often based on the nitrocatechol framework, exploiting structure-activity relationships (SAR) to optimize inhibitory potency and pharmacokinetic properties. Existing inhibitors like Entacapone and tolcapone (B1682975), another nitrocatechol COMT inhibitor, serve as key reference points in the design of novel compounds.

Research in this area aims to develop inhibitors with improved therapeutic profiles compared to existing options. For instance, while tolcapone is a potent COMT inhibitor, its use has been limited by hepatotoxicity, a risk not associated with entacapone. Entacapone, on the other hand, has a relatively short half-life, necessitating frequent administration wikidata.org. Therefore, design efforts for novel COMT inhibitors, including potential amide derivatives or analogues of Entacapone, often focus on achieving sustained COMT inhibition and a favorable safety profile. Computational methods, such as molecular docking and the application of bio-isosterism principles, are employed in the design process to predict binding modes and optimize interactions with the COMT enzyme.

Exploration of Off-Target Interactions

Beyond its primary role as a COMT inhibitor, research has explored potential off-target interactions of Entacapone and related compounds. A notable finding is the predicted and experimentally observed inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) by both Entacapone and tolcapone mims.com. InhA is an enzyme essential for bacterial cell wall biosynthesis in M. tuberculosis. This off-target activity suggests potential applications for Entacapone and its analogues in areas beyond Parkinson's disease.

Computational approaches, including chemical systems biology methods, have been instrumental in identifying such off-target interactions by analyzing protein-ligand interaction networks on a proteome-wide scale mims.com. The observation that Entacapone can inhibit InhA has paved the way for investigating its potential as a multi-targeting agent.

Development as Multi-Targeting Agents

The identified inhibition of M. tuberculosis InhA by Entacapone has led to its exploration as a potential multi-targeting agent, particularly for the treatment of tuberculosis mims.com. This is significant in the context of increasing multi-drug and extensively drug-resistant strains of M. tuberculosis mims.com.

Studies have demonstrated that Entacapone can inhibit the growth of M. tuberculosis in vitro mims.com. The minimal inhibition concentration (MIC99) of Entacapone for M. tuberculosis has been reported mims.com. Kinetic assays have further confirmed that Entacapone can reduce InhA activity mims.com. This suggests that Entacapone, or novel amide derivatives designed to enhance InhA inhibition while retaining or improving other properties, could represent a new class of anti-tubercular therapeutics mims.com. The potential advantage of Entacapone in this context is its established safety profile in humans as a Parkinson's medication mims.com. While the primary focus for Entacapone as a multi-target agent in the literature is tuberculosis, the broader concept of multi-targeting is relevant in complex diseases like neurodegenerative disorders where COMT inhibitors are used.

Cocrystal and Salt Formulations for Enhanced Properties

Entacapone is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, indicating low aqueous solubility and low permeability. These properties can impact its absorption and bioavailability. To overcome these limitations and improve the physicochemical properties of Entacapone and potentially its amide analogues, approaches like cocrystallization and salt formation have been explored.

Cocrystals are crystalline structures composed of an active pharmaceutical ingredient (API) and one or more coformers, held together by non-covalent interactions, such as hydrogen bonds. Amide derivatives have shown potential as coformers due to their ability to act as hydrogen bond donors and acceptors, facilitating the formation of stable cocrystals. Studies have reported the preparation and characterization of Entacapone cocrystals with various coformers, including amide compounds like nicotinamide (B372718) and pyrazinamide (B1679903). These cocrystals have demonstrated improved properties such as faster dissolution rates and higher solubility compared to Entacapone alone. For example, Entacapone cocrystals with theophylline (B1681296) hydrate (B1144303) and pyrazinamide have shown enhanced dissolution rate and solubility, with the theophylline hydrate cocrystal also exhibiting good permeability. The formation of specific hydrogen bond networks within the cocrystal structure influences these improved properties.

Q & A

Basic Research Questions

Q. What are the key metabolic pathways of Entacapone amide across species, and how do interspecies differences influence preclinical study design?

- Methodological Answer : this compound undergoes species-specific metabolism, including amide N-dealkylation (humans), nitro reduction (rats), and nitrile hydrolysis (dogs) . To address interspecies variability, researchers should:

- Conduct comparative in vitro metabolism studies using liver microsomes or hepatocytes from target species.

- Validate metabolic stability assays with isotope-labeled compounds to track pathway-specific degradation.

- Prioritize animal models (e.g., dogs for nitrile hydrolysis studies) that align with human metabolic pathways.

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with amide columns (e.g., C16 stationary phase) coupled with UV detection is widely used due to Entacapone’s chromophoric nitro and cyano groups . Key considerations:

- Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve Entacapone from metabolites.

- Validate methods per ICH guidelines, focusing on sensitivity (LOQ < 10 ng/mL) and recovery rates (>85%) in plasma/urine.

Q. How can researchers design experiments to monitor this compound crystallization in real time?

- Methodological Answer : In-line Raman spectroscopy is optimal for tracking crystallization dynamics. Critical steps include:

- Identifying signature bands (e.g., 1442 cm⁻¹ for CH₂ bending, 1612 cm⁻¹ for amide C=O stretching) to detect polymorphic transitions .

- Using multivariate analysis (e.g., PCA) to differentiate solvent-mediated vs. temperature-driven crystallization pathways.

Advanced Research Questions

Q. What experimental approaches resolve contradictions in this compound’s pharmacokinetic data across studies?

- Methodological Answer : Discrepancies (e.g., bioavailability variations) often stem from formulation or metabolic differences. Strategies include:

- Cross-study meta-analysis with subgroup stratification (e.g., CYP2C9 genotype cohorts) .

- Physiologically based pharmacokinetic (PBPK) modeling to simulate absorption differences between amorphous vs. crystalline forms .

Q. How can researchers characterize this compound’s polymorphic forms and assess their therapeutic relevance?

- Methodological Answer : Combine synchrotron XRD and thermal analysis (DSC/TGA) to:

- Identify polymorphs (e.g., Form γ vs. δ) via lattice parameter comparisons .

- Correlate solubility differences (e.g., Form γ has 30% higher aqueous solubility) with in vivo dissolution profiles.

Q. What in silico strategies validate this compound’s off-target binding, such as FTO or InhA inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations are critical:

- Calculate RMSD values (<2.0 Å) for Entacapone’s amide group alignment with InhA’s active site residues .

- Validate FTO binding via free-energy perturbation (FEP) to quantify ΔG changes upon mutation of key interaction sites.

Q. How should researchers address conflicting findings on Entacapone’s neuroprotective vs. pro-oxidant effects?

- Methodological Answer : Mechanistic studies using neuronal cell models (e.g., SH-SY5Y) under oxidative stress:

- Measure ROS levels (via DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) at therapeutic doses (1–10 μM).

- Cross-validate with in vivo biomarkers (e.g., 8-OHdG for DNA oxidation) in Parkinson’s disease models .

Data Presentation & Analysis Guidelines

- For contradictory results : Clearly delineate experimental conditions (e.g., solvent systems in crystallization studies ) and statistical power (e.g., sample size in clinical trials ).

- Visualization : Use heatmaps to compare metabolic pathway activity across species or 3D RMSD plots for binding pose analysis . Avoid overcrowding figures with redundant chemical structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.